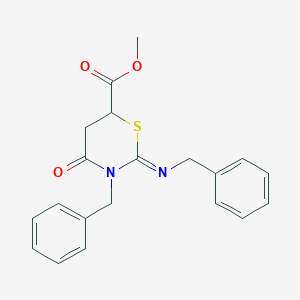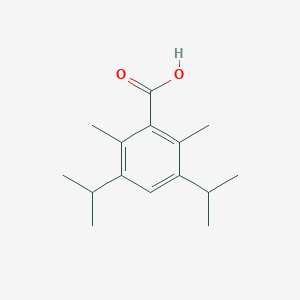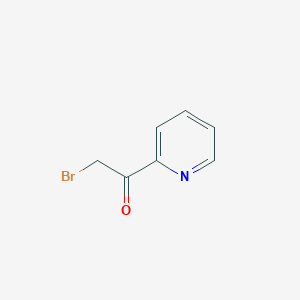
2-Bromo-1-(pyridin-2-yl)ethanone
Descripción general
Descripción
“2-Bromo-1-(pyridin-2-yl)ethanone” is a chemical compound used as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones, which are antibacterial agents .
Molecular Structure Analysis
The molecular formula of “2-Bromo-1-(pyridin-2-yl)ethanone” is C7H6BrNO. It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .Physical And Chemical Properties Analysis
“2-Bromo-1-(pyridin-2-yl)ethanone” has a density of 1.6±0.1 g/cm3, a boiling point of 249.1±15.0 °C at 760 mmHg, and a flash point of 104.5±20.4 °C. It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
“2-Bromo-1-(pyridin-2-yl)ethanone” can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrotic Activities
Compounds synthesized using “2-Bromo-1-(pyridin-2-yl)ethanone” have shown promising anti-fibrotic activities . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Suzuki Cross-Coupling Reaction
“2-Bromo-1-(pyridin-2-yl)ethanone” can be used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . This reaction is efficient and produces these derivatives in moderate to good yield .
Quantum Mechanical Investigations
The synthesized pyridine derivatives using “2-Bromo-1-(pyridin-2-yl)ethanone” can be subjected to quantum mechanical investigations . These investigations can help describe the possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .
Biological Activities
The pyridine derivatives synthesized using “2-Bromo-1-(pyridin-2-yl)ethanone” can be evaluated for various biological activities . For instance, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives can be investigated .
Development of Anti-Fibrotic Drugs
The compounds synthesized using “2-Bromo-1-(pyridin-2-yl)ethanone” can be developed into novel anti-fibrotic drugs . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-(pyridin-2-yl)ethanone is the Tyrosine-protein phosphatase non-receptor type 1 (P18031) . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Bromo-1-(pyridin-2-yl)ethanone interacts with its target through a Halohydrocarbon Nucleophilic Substitution mechanism . This interaction results in changes to the protein’s function, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it’s likely that it influences pathways related to cell growth and differentiation .
Pharmacokinetics
Its molecular weight of 20003 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Given its target, it may influence cell growth and differentiation .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Propiedades
IUPAC Name |
2-bromo-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPMOGQMEOPVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193135 | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40086-66-6 | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetamidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






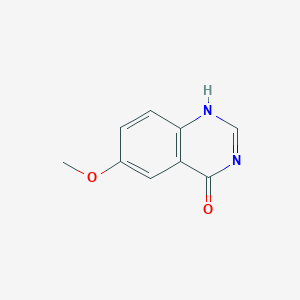
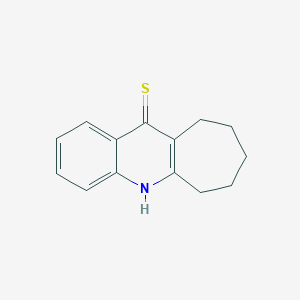



![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
